1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluorohexyl)sulfonyl)hexane-1-sulfonamide
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Overview
Description
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluorohexyl)sulfonyl)hexane-1-sulfonamide is a highly fluorinated organic compound. It is known for its unique chemical properties, including high thermal and chemical stability, low surface tension, and strong acidity. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluorohexyl)sulfonyl)hexane-1-sulfonamide typically involves the reaction of perfluorohexylsulfonyl fluoride with hexanesulfonyl fluoride. The reaction is carried out under controlled conditions, often involving the use of fluorinating agents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluorohexyl)sulfonyl)hexane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluorohexyl)sulfonyl)hexane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluorohexyl)sulfonyl)hexane-1-sulfonamide involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and electrostatic interactions with various biomolecules. The pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluorohexyl)sulfonyl)hexane-1-sulfonamide is unique due to its high degree of fluorination and the presence of sulfonyl groups. Similar compounds include:
Perfluorohexanesulfonyl fluoride: Similar in structure but lacks the additional sulfonamide group.
Perfluorooctanesulfonyl fluoride: Longer carbon chain and different applications.
Trifluoromethanesulfonyl fluoride: Smaller and less complex structure. These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
213342-85-9 |
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Molecular Formula |
(C6F13SO2)2NH C12HF26NO4S2 |
Molecular Weight |
781.2 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)hexane-1-sulfonamide |
InChI |
InChI=1S/C12HF26NO4S2/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)44(40,41)39-45(42,43)12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34/h39H |
InChI Key |
NZCVFAPYZQZVIO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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